
Copper(II)i-butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II)i-butyrate, also known as copper(II) isobutyrate, is an organometallic compound with the chemical formula C8H14CuO4. It is a coordination complex where copper is bonded to two isobutyrate ligands. This compound is typically found in a solid form and is known for its blue color.
Preparation Methods
Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with isobutyric acid. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the complete formation of the this compound complex.
Industrial production methods for this compound may involve similar chemical reactions but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Copper(II)i-butyrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as sodium borohydride.
Substitution: The isobutyrate ligands in this compound can be substituted with other ligands, such as acetate or propionate, in the presence of appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic acids for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Copper(II)i-butyrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: this compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or therapeutic agents.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of copper(II)i-butyrate involves its ability to interact with biological molecules and cellular components. Copper ions can bind to proteins and enzymes, affecting their structure and function. This interaction can lead to the generation of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites.
Comparison with Similar Compounds
Copper(II)i-butyrate can be compared with other copper carboxylates, such as copper(II) acetate and copper(II) propionate. While all these compounds contain copper ions coordinated to carboxylate ligands, they differ in their specific ligands and properties. For example:
Copper(II) acetate: Contains acetate ligands and is commonly used as a catalyst and in the synthesis of other copper compounds.
Copper(II) propionate: Contains propionate ligands and is used in similar applications as copper(II) acetate but may have different reactivity and solubility properties.
This compound is unique due to its isobutyrate ligands, which can impart different chemical and physical properties compared to other copper carboxylates.
Properties
Molecular Formula |
C8H14CuO4 |
|---|---|
Molecular Weight |
237.74 g/mol |
IUPAC Name |
copper;2-methylpropanoate |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
KOKFUFYHQQCNNJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


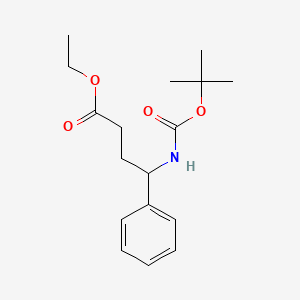
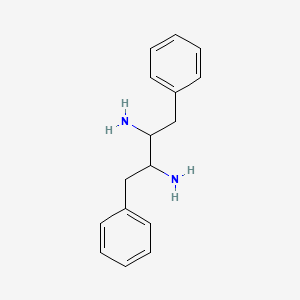
![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)
![7-[[(1R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methylthiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidine-1-carbonyl]-2,2-dimethyl-propyl]amino]-7-oxo-heptanoic acid](/img/structure/B12506554.png)
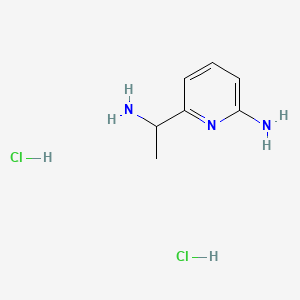
![5-[(4-Fluorophenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12506564.png)

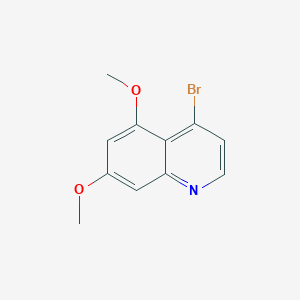
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
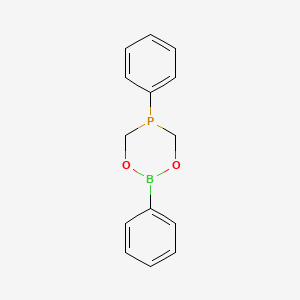
![N-(2-bromobenzyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12506610.png)
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)
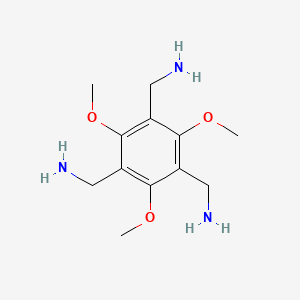
![3-(2-chloro-4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506637.png)
